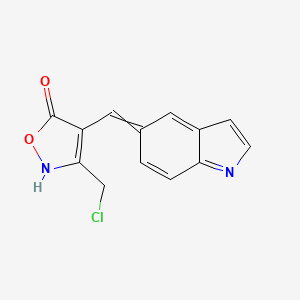

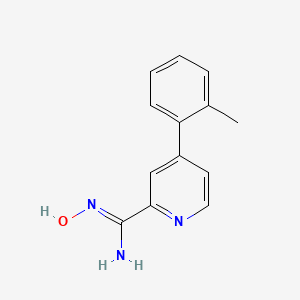

![molecular formula C10H9F2NO3 B1418308 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid CAS No. 1153935-43-3](/img/structure/B1418308.png)

3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid

Overview

Description

“3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid” is a chemical compound with the molecular formula C10H9F2NO3 . It is a white crystalline powder . The CAS number for this compound is 1153935-43-3 .

Molecular Structure Analysis

The molecular structure of “3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid” consists of a propanoic acid moiety linked to a 2,6-difluorophenyl group via a carbamoyl linkage . The molecular weight of this compound is 229.18 .Physical And Chemical Properties Analysis

“3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications

Novel Opioid Antagonists

3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid, a structural analogue, has been utilized to create opioid antagonists by replacing the Tyr1 residue in enkephalin and dynorphin peptides. This modification yielded the first opioid peptide-derived antagonists lacking a phenolic hydroxyl group at the 1-position, demonstrating a novel approach to antagonist design without compromising potency (Lu et al., 2006).

Luminescent Metal Complexes

The compound has been employed in synthesizing luminescent complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Bi(III), indicating its versatility in forming coordination compounds. These complexes, characterized through various spectroscopic methods, exhibit notable luminescent properties, particularly with Bi(III) complexes, highlighting potential applications in materials science and optical technologies (Kanwal et al., 2020).

Bioisostere for Drug Design

3-(Aminomethyl)-2,6-difluorophenol, a bioisostere of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid, has been synthesized to explore the potential of the 2,6-difluorophenol moiety as a lipophilic substitute for carboxylic acids in drug molecules. This research provides insights into designing more lipophilic drug candidates that could potentially offer improved pharmacokinetic properties (Qiu et al., 1999).

Catalysis and Synthesis

Studies on the catalytic applications of mesoporous sulfonic acid catalysts for fatty acid esterification have shown that certain structural analogues of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid can significantly enhance reaction efficiencies. These findings open avenues for the substance's use in green chemistry and industrial synthesis processes, particularly in producing biodiesel and other esters (Pirez et al., 2012).

properties

IUPAC Name |

4-(2,6-difluoroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO3/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCXZLAJPWEMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

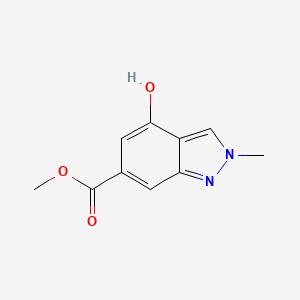

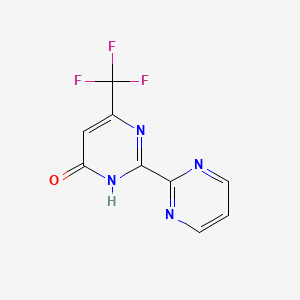

![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)

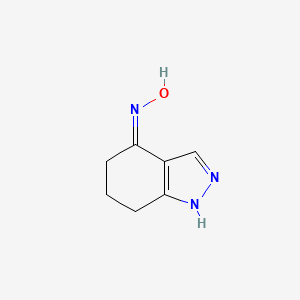

![2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1418234.png)

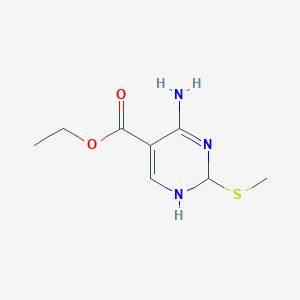

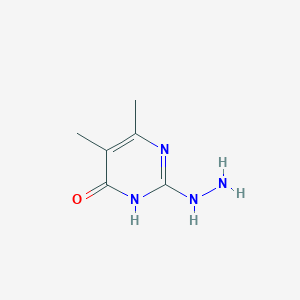

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1418237.png)

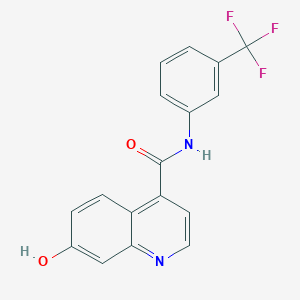

![(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]](/img/structure/B1418241.png)

![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate](/img/structure/B1418247.png)